(3-Bromo-5-chloro-4-ethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol: is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an ethoxy group. The final step involves the addition of a methanol group to the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-Bromo-5-chloro-4-ethoxyphenyl)formaldehyde or (3-Bromo-5-chloro-4-ethoxyphenyl)carboxylic acid.
Scientific Research Applications
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-chloro-4-methoxyphenyl)methanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)ethanol
- (3-Bromo-5-chloro-4-ethoxyphenyl)acetone
Uniqueness
(3-Bromo-5-chloro-4-ethoxyphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and ethoxy groups on the phenyl ring, along with the methanol group, makes it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
(3-bromo-5-chloro-4-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
InChI Key |
AXMRSYZFCXNZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.